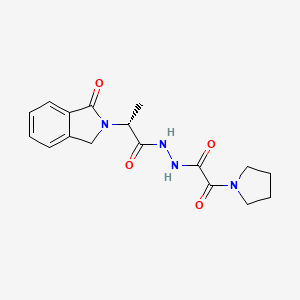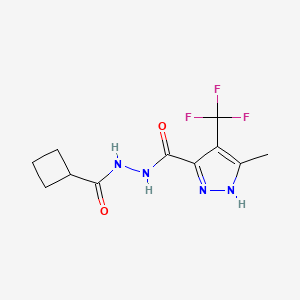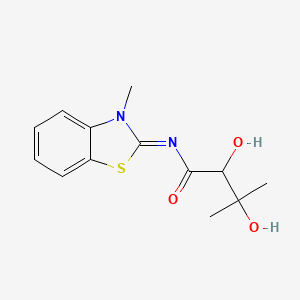![molecular formula C14H12F2N2O4S B7437895 3-(4-Fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B7437895.png)
3-(4-Fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid (referred to as compound X in Compound X belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies.
Mécanisme D'action
Compound X exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, compound X reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Compound X has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. In addition, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. Compound X is also metabolized by the liver, which reduces the risk of accumulation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages for lab experiments. It is easy to synthesize and has a high yield, making it suitable for large-scale production. In addition, its potent anti-inflammatory and analgesic effects make it a valuable tool for studying the inflammatory response and pain pathways. However, there are also limitations to using compound X in lab experiments. Its mechanism of action is not fully understood, and there may be off-target effects that need to be taken into consideration.
Orientations Futures
There are several future directions for research on compound X. One area of interest is the development of novel formulations that can improve its pharmacokinetic properties and increase its efficacy. Another area of interest is the investigation of its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects, which could help to optimize its use in drug development.
Conclusion
In conclusion, compound X is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. Its potent anti-inflammatory and analgesic effects, favorable pharmacokinetic profile, and ease of synthesis make it a valuable tool for studying the inflammatory response and pain pathways. Future research on compound X could lead to the development of novel treatments for various inflammatory diseases, improving the quality of life for millions of people worldwide.
Méthodes De Synthèse
Compound X can be synthesized using a multistep process that involves the reaction of 4-fluorobenzaldehyde with 5-fluoropyridine-3-amine to form an intermediate product. The intermediate product is then reacted with a sulfonyl chloride derivative to form the final product, compound X. The synthesis method of compound X has been optimized to yield high purity and high yield of the final product, making it suitable for large-scale production.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in drug development. Its potent anti-inflammatory and analgesic effects make it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. In preclinical studies, compound X has been shown to exhibit better efficacy and safety profiles compared to existing 3-(4-Fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid such as diclofenac and ibuprofen.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O4S/c15-10-3-1-9(2-4-10)5-13(14(19)20)18-23(21,22)12-6-11(16)7-17-8-12/h1-4,6-8,13,18H,5H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOKIUNVRCNFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)C2=CN=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-N-[2-[(1-oxothiolan-1-ylidene)amino]ethyl]cyclobutane-1-carboxamide](/img/structure/B7437825.png)

![4,4,4-trifluoro-2,3-dihydroxy-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]-3-phenylbutanamide](/img/structure/B7437838.png)
![N-[1-(2-bromophenyl)pyrrolidin-3-yl]-4-hydroxy-1,2-dimethylpyrrolidine-2-carboxamide](/img/structure/B7437848.png)

![N-[(5-chloro-2-methoxyphenyl)methyl]-2-(dimethylcarbamoylamino)oxyacetamide](/img/structure/B7437869.png)

![4-methyl-N-[2-(3-methylmorpholin-4-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7437880.png)



![(4-Hydroxy-1,2-dimethylpyrrolidin-2-yl)-[4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B7437902.png)

![1-(2-methoxy-5-methylpyridin-3-yl)-3-[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]urea](/img/structure/B7437922.png)